molecular formula C11H14O2 B160989 6-Hydroxy-2,2-dimethylchroman CAS No. 1886-42-6

6-Hydroxy-2,2-dimethylchroman

Cat. No.: B160989
CAS No.: 1886-42-6
M. Wt: 178.23 g/mol
InChI Key: FKUWKXIPPULUCW-UHFFFAOYSA-N
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Description

6-Hydroxy-2,2-dimethylchroman is an organic compound with the molecular formula C11H14O2 It belongs to the class of chromans, which are bicyclic compounds consisting of a benzene ring fused to a tetrahydropyran ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6-Hydroxy-2,2-dimethylchroman can be achieved through several methods. One common approach involves the cyclization of appropriate precursors under acidic or basic conditions. For example, the reaction of 2,2-dimethyl-1,3-propanediol with a suitable phenol derivative in the presence of an acid catalyst can yield this compound.

Another method involves the use of a 1,3-dipolar cycloaddition reaction. This approach can be used to prepare various derivatives of this compound by reacting different dipolarophiles with the appropriate dipole .

Industrial Production Methods

Industrial production of this compound typically involves large-scale synthesis using optimized reaction conditions to maximize yield and purity. The choice of catalysts, solvents, and reaction parameters is crucial to ensure efficient production. Continuous flow reactors and other advanced technologies may be employed to enhance the scalability and efficiency of the synthesis process.

Chemical Reactions Analysis

Types of Reactions

6-Hydroxy-2,2-dimethylchroman undergoes various chemical reactions, including:

    Oxidation: The hydroxyl group can be oxidized to form corresponding ketones or quinones.

    Reduction: Reduction reactions can convert the chroman ring to its fully saturated form.

    Substitution: Electrophilic and nucleophilic substitution reactions can introduce different functional groups onto the chroman ring.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate, chromium trioxide, and hydrogen peroxide.

    Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are often used.

    Substitution: Reagents like halogens, alkylating agents, and acylating agents are employed under appropriate conditions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of this compound can yield 6-oxo-2,2-dimethylchroman, while substitution reactions can produce various substituted chroman derivatives .

Scientific Research Applications

6-Hydroxy-2,2-dimethylchroman has several scientific research applications:

Comparison with Similar Compounds

Similar Compounds

    Chroman-4-one: Similar in structure but lacks the hydroxyl group at the 6-position.

    2,2-Dimethylchroman: Lacks the hydroxyl group, affecting its chemical reactivity and biological activity.

    6-Hydroxychroman: Similar but without the dimethyl groups at the 2-position.

Uniqueness

6-Hydroxy-2,2-dimethylchroman is unique due to the presence of both the hydroxyl group and the dimethyl groups, which confer distinct chemical and biological properties.

Properties

IUPAC Name

2,2-dimethyl-3,4-dihydrochromen-6-ol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H14O2/c1-11(2)6-5-8-7-9(12)3-4-10(8)13-11/h3-4,7,12H,5-6H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FKUWKXIPPULUCW-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1(CCC2=C(O1)C=CC(=C2)O)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H14O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60172232
Record name 6-Hydroxy-2,2-dimethylchroman
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60172232
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

178.23 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1886-42-6
Record name 6-Hydroxy-2,2-dimethylchroman
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0001886426
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 6-Hydroxy-2,2-dimethylchroman
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60172232
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 2,2-dimethyl-3,4-dihydro-2H-1-benzopyran-6-ol
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URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Q & A

Q1: The research mentions that 6-Hydroxy-2,2-dimethylchroman does not react with superoxide to form chromanoxyl radicals, unlike other tocopherol model compounds. What structural feature is believed to be responsible for this difference in reactivity?

A1: The research suggests that the absence of a methyl substituent at the C-5 position in this compound is responsible for its lack of reactivity with superoxide []. The presence of this methyl group in other tocopherol models, like α-tocopherol and its model (6-Hydroxy-2,2,5,7,8-pentamethylchroman), is correlated with their ability to form chromanoxyl radicals upon reaction with superoxide. This highlights the importance of the C-5 methyl group in facilitating this specific antioxidant activity.

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